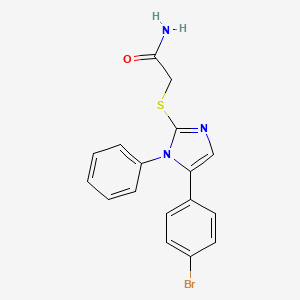![molecular formula C21H16ClN5O3S B2946750 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 852373-30-9](/img/structure/B2946750.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring. Compounds with similar structures are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the chlorophenyl and dihydrobenzo[b][1,4]dioxin groups. The thioacetamide group could be introduced in the final step .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolo[4,3-b]pyridazine ring, which is a heterocyclic compound containing nitrogen atoms. This ring is attached to a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring .Applications De Recherche Scientifique
Synthesis and Bioactivity
- Microwave-Assisted Synthesis : Research highlights the development of condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives, through microwave-assisted synthesis techniques. These compounds have been evaluated for their antibacterial, antifungal, and antitubercular activities, showcasing their potential in medicinal chemistry (Shiradkar & Kale, 2006).
Structural Analysis and DFT Calculations
- DFT and Hirshfeld Surface Studies : A specific pyridazine analog, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and its structure confirmed through X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. This research provides insights into the electronic properties and intermolecular interactions of such compounds (Sallam et al., 2021).
Antitumor and Antimicrobial Activities
- Antitumor Activity : Studies have investigated the antitumor potential of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives, indicating the importance of the structural motif in designing compounds with anticancer properties (Yurttaş, Tay, & Demirayak, 2015).
- Antimicrobial and Antioxidant Properties : Research has also focused on synthesizing and evaluating the antimicrobial and antioxidant activities of compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold. These compounds have shown promising results against various bacterial and fungal strains, as well as free radical scavenging activity (Kotaiah et al., 2014).
Anti-inflammatory and Analgesic Properties
- Evaluation as Anti-inflammatory Agents : Some novel synthesized triazolo[3,4-b][1,3,4]thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Akhter, Hassan, & Amir, 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that the compound may affect pathways involvingDNA replication and transcription .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The compound’s DNA intercalation activity can lead to disruption of DNA structure and interference with processes such as replication and transcription . This can result in cell death, which explains the compound’s anti-proliferative activity against cancer cell lines .
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPGVOPKCSCVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)

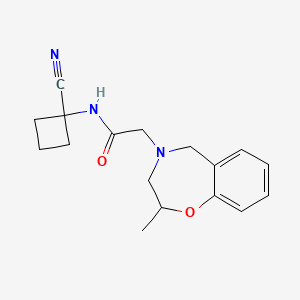
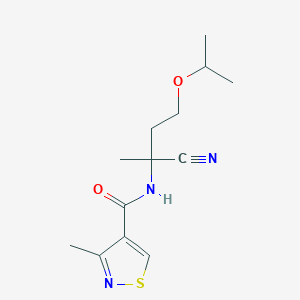


![N-[(3-Chloro-2-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2946677.png)
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)
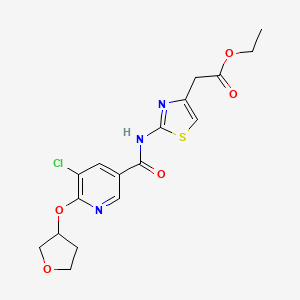
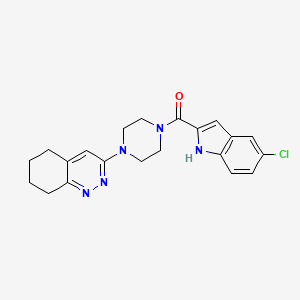
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
![3-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}-N-ethylbenzamide](/img/structure/B2946688.png)
